molecular formula C12H11N5S B158715 6-Benzylthioguanine CAS No. 1874-58-4

6-Benzylthioguanine

Cat. No.: B158715
CAS No.: 1874-58-4
M. Wt: 257.32 g/mol
InChI Key: JQMGATKUPCKDEG-UHFFFAOYSA-N
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Description

6-Benzylthioguanine is a derivative of thioguanine, a purine analogue with significant antineoplastic properties. It is structurally characterized by the substitution of a benzyl group at the sixth position of the thioguanine molecule. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of various forms of leukemia.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylthioguanine typically involves the alkylation of thioguanine with benzyl halides under basic conditions. A common method includes the reaction of thioguanine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 6-Benzylthioguanine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to thioguanine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Benzyl sulfoxide and benzyl sulfone derivatives.

    Reduction: Thioguanine.

    Substitution: Various alkyl or aryl thioguanine derivatives.

Scientific Research Applications

6-Benzylthioguanine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of purine analogues.

    Biology: It serves as a tool to investigate the mechanisms of DNA and RNA synthesis and repair.

    Medicine: Its antineoplastic properties make it a candidate for cancer therapy, particularly in leukemia treatment.

    Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 6-Benzylthioguanine involves its incorporation into DNA and RNA, where it acts as an antimetabolite. It competes with guanine for incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This results in the inhibition of cell division and induces apoptosis in rapidly dividing cells, such as cancer cells. The molecular targets include enzymes involved in nucleotide synthesis and DNA replication, such as hypoxanthine-guanine phosphoribosyltransferase.

Comparison with Similar Compounds

    Thioguanine: The parent compound, used in the treatment of leukemia.

    6-Mercaptopurine: Another purine analogue with similar antineoplastic properties.

    6-Benzylaminopurine: A cytokinin used in plant growth regulation.

Uniqueness: 6-Benzylthioguanine is unique due to the presence of the benzyl group, which enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to thioguanine. This modification may result in different cellular uptake, distribution, and metabolism, making it a valuable compound for targeted cancer therapy research.

Properties

IUPAC Name

6-benzylsulfanyl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMGATKUPCKDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172053
Record name 6-Benzylthioguanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647726
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1874-58-4
Record name 2-Amino-6-(benzylthio)purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1874-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6-Benzylthioguanine
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Record name 6-Benzylthioguanine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15747
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Record name 6-Benzylthioguanine
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Record name 6-[(phenylmethyl)thio]-1H-purin-2-amine
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Record name 6-BENZYLTHIOGUANINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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